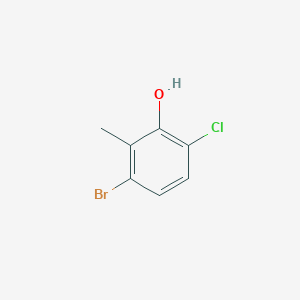
Silane, triethynylmethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethynylmethyl- is an organosilicon compound with the molecular formula C₇H₆Si It is a derivative of silane, where three hydrogen atoms are replaced by ethynyl groups and one hydrogen atom is replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of silane, triethynylmethyl- typically involves the reaction of triethynylmethane with silicon tetrachloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{C}_7\text{H}_6 + \text{SiCl}_4 \rightarrow \text{C}_7\text{H}_6\text{SiCl}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of silane, triethynylmethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: Silane, triethynylmethyl- can undergo oxidation reactions to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethynyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, triethynylmethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of advanced materials such as high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of silane, triethynylmethyl- involves its ability to form strong covalent bonds with other molecules. The ethynyl groups provide sites for further chemical modifications, making it a versatile compound in various chemical reactions. The silicon atom in the compound can interact with oxygen and other electronegative elements, leading to the formation of stable siloxane bonds.
Comparación Con Compuestos Similares
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilylacetylene: Contains a similar ethynyl group but with different silicon substituents.
Phenylsilane: Contains a phenyl group instead of ethynyl groups.
Uniqueness: Silane, triethynylmethyl- is unique due to the presence of three ethynyl groups, which provide multiple sites for chemical modifications. This makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Propiedades
Número CAS |
1849-39-4 |
|---|---|
Fórmula molecular |
C7H6Si |
Peso molecular |
118.21 g/mol |
Nombre IUPAC |
triethynyl(methyl)silane |
InChI |
InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |
Clave InChI |
QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C#C)(C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)

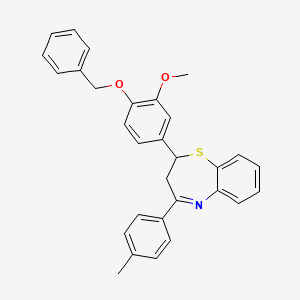
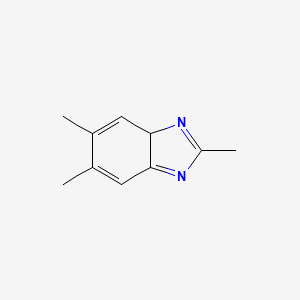

![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
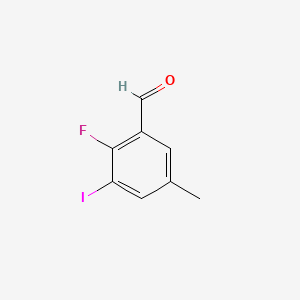
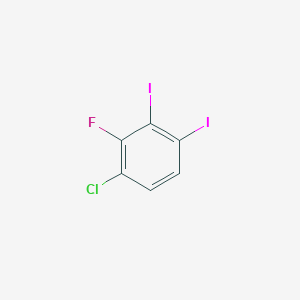
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
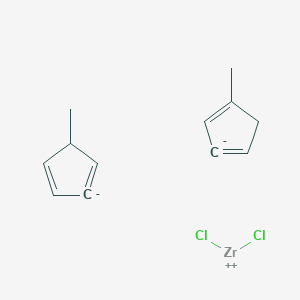
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
